Vancomycin was first isolated from the fermentation products of Amycolatopsis orientalis in 1956. Desleucyl vancomycin, as a synthetic analog, has been developed to study the structure-activity relationship and to understand the mechanisms of resistance in bacteria. The synthesis and modification of vancomycin derivatives like desleucyl vancomycin are crucial for enhancing antibacterial efficacy and overcoming resistance.
Desleucyl vancomycin belongs to a class of antibiotics known as glycopeptides. These compounds inhibit bacterial cell wall synthesis by binding to specific precursors in the peptidoglycan layer, thereby preventing proper cell wall formation.
The synthesis of desleucyl vancomycin typically involves chemical modification of the vancomycin molecule. Various synthetic routes have been explored, including:
One common approach includes using reagents such as trifluoroacetic acid for deprotection and various coupling agents for amide bond formation. The final product is often purified through high-performance liquid chromatography to ensure high purity levels suitable for biological testing.
Desleucyl vancomycin retains the core structure of vancomycin but lacks the leucine residue at its N-terminus. This modification alters its molecular interactions and biological properties.
The chemical formula for desleucyl vancomycin is , and it has a molecular weight of approximately 1,450 g/mol. The absence of leucine affects both steric hindrance and binding affinity to target sites in bacteria.
Desleucyl vancomycin undergoes various chemical reactions that are essential for its activity:
Molecular dynamics simulations have been employed to study its interactions at an atomic level, providing insights into how structural modifications affect binding dynamics compared to native vancomycin .
Desleucyl vancomycin inhibits bacterial cell wall synthesis by binding to the d-Ala-d-Ala terminus of peptidoglycan precursors. This binding prevents transglycosylation and transpeptidation processes essential for cell wall integrity.
Studies indicate that while desleucyl vancomycin retains some antibacterial activity, it exhibits reduced efficacy against certain resistant strains due to altered binding dynamics compared to its parent compound .
Desleucyl vancomycin is typically a white to off-white powder that is soluble in water and exhibits stability under acidic conditions but may degrade under alkaline conditions.
The compound's solubility and stability are influenced by pH and temperature. Its log P (partition coefficient) indicates moderate lipophilicity, impacting its absorption and distribution in biological systems.
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for structural characterization and purity assessment during synthesis .
Desleucyl vancomycin serves as an important tool in antibiotic research:
Vancomycin, first isolated in the 1950s from Amycolatopsis orientalis, became a critical therapeutic agent against Gram-positive pathogens following the rise of methicillin-resistant Staphylococcus aureus (MRSA) in the 1980s [1] . As a foundational glycopeptide antibiotic, vancomycin inhibits bacterial cell wall biosynthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. However, the emergence of vancomycin-resistant enterococci (VRE) in the late 1980s and subsequent reports of vancomycin-intermediate Staphylococcus aureus (VISA) prompted intensive efforts to develop derivatives with enhanced activity profiles [1] . Semisynthetic modifications of vancomycin’s core structure yielded second-generation agents like oritavancin and telavancin, which incorporate hydrophobic side chains and sugar modifications to overcome resistance mechanisms. Within this landscape, desleucyl vancomycin emerged not as a therapeutic agent but as a critical structural analog for probing structure-activity relationships. Its generation via Edman degradation provided insights into the indispensable role of vancomycin’s N-terminus for antimicrobial function [4] [9].
Desleucyl vancomycin is formally defined as the hexapeptide derivative resulting from the selective removal of the N-terminal N-methyl-leucine residue from native vancomycin through Edman degradation [4] [6]. This chemical process sequentially cleaves N-terminal amino acids from peptides under alkaline conditions using phenylisothiocyanate. Applied to vancomycin, it excises the critical hydrophobic residue at position 1, generating a molecule with a molecular formula of C~59~H~62~Cl~2~N~8~O~23~ [2]. Crucially, this modification leaves the peptide aglycone core (residues 2-7) and the disaccharide moiety (attached to residue 4) largely intact but fundamentally disrupts the conformation of the antibiotic’s ligand-binding pocket. The structural consequence is a molecule incapable of effective D-Ala-D-Ala binding, rendering it therapeutically inactive against most Gram-positive bacteria. This contrasts sharply with desleucyl-oritavancin, where a hydrophobic biphenylchlorobenzyl group attached to the disaccharide compensates for the lost N-terminal interaction [4] [6] [7].
Table 1: Structural Characteristics of Vancomycin and Desleucyl Vancomycin
Feature | Vancomycin | Desleucyl Vancomycin |
---|---|---|
N-Terminal Residue | N-Methyl-leucine | None (cleaved) |
Molecular Formula | C~66~H~75~Cl~2~N~9~O~24~ | C~59~H~62~Cl~2~N~8~O~23~ |
Aglycone Core | Heptapeptide (intact) | Hexapeptide (residues 2-7) |
D-Ala-D-Ala Binding | Intact (High affinity) | Severely impaired |
Antimicrobial Activity | Potent | Negligible |
The N-methyl-leucine residue of vancomycin is not a passive structural element but a critical contributor to its mechanism of action. This hydrophobic residue, positioned near the binding pocket entrance, participates in key hydrogen-bonding interactions with the D-Ala-D-Ala dipeptide terminus of Lipid II [3] [7]. Specifically, the protonated secondary amine (N^H^Me) of N-methyl-leucine forms a hydrogen bond with the carbonyl oxygen of the terminal D-Ala residue within the pentapeptide stem (Figure 1). Furthermore, the isobutyl side chain of leucine engages in hydrophobic contacts with the methyl group of the penultimate D-Ala, stabilizing the complex [3]. Removal of this residue via Edman degradation (yielding desleucyl vancomycin) disrupts this intricate network. Studies using differential UV-Vis spectroscopy confirm a dramatic 1000-fold reduction in binding affinity for model ligands like N,N'-diacetyl-L-Lys-D-Ala-D-Ala (K~d~ shifts from ~1 μM for vancomycin to >1 mM for desleucyl vancomycin) [3] [9]. Consequently, the minimum inhibitory concentration (MIC) against susceptible Staphylococcus aureus strains rises from ~1-2 μg/mL for vancomycin to >128 μg/mL for desleucyl vancomycin, effectively abolishing its antimicrobial utility [4] [9].
Table 2: Impact of N-Methyl-Leucine Removal on Vancomycin Activity
Parameter | Vancomycin | Desleucyl Vancomycin | Change |
---|---|---|---|
D-Ala-D-Ala Binding (K~d~) | ~1 μM | >1 mM | >1000-fold decrease |
MIC (S. aureus) | 1-2 μg/mL | >128 μg/mL | >64-fold increase |
Hydrogen Bonds to Ligand | 5 (includes N^H^Me) | ~4 (N^H^Me bond lost) | Critical bond disrupted |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5